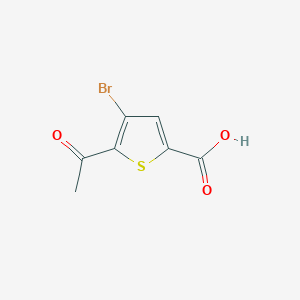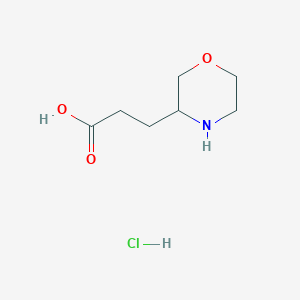
3-Morpholin-3-yl-propionic acid hydrochloride
Overview
Description
3-Morpholin-3-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 . It is an off-white solid and is used in scientific experiments to study its various properties and applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is an off-white solid . The compound’s molecular formula is C7H14ClNO3 and it has a molecular weight of 195.65 .Scientific Research Applications
Synthesis and Structural Importance
- The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is a critical intermediate for synthesizing biologically active heterocyclic compounds. Its structure, characterized by a morpholine ring adopting a chair conformation, facilitates the formation of strong hydrogen bonds, enhancing its stability and reactivity (Mazur, Pitucha, & Rzączyńska, 2007).
Antidepressant and Antitumor Activities
- Research on derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has shown potential antidepressant activities, warranting further investigation (Yuan, 2012). Additionally, compounds like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been studied for their in vitro antitumor activities, revealing a promising avenue for cancer treatment research (Isakhanyan et al., 2016).
Drug Delivery Applications
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, synthesized for potential prodrug applications of naproxen, show improved solubility and skin permeation, indicating significant potential for topical drug delivery (Rautio et al., 2000).
Antibacterial and Anticorrosion Effects
- Derivatives have been synthesized and evaluated for their antibacterial properties and DNA cleavage potential, providing insights into novel antimicrobial agents (Mali et al., 2019). Furthermore, compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea have shown effectiveness as corrosion inhibitors in acidic media, highlighting their potential in material science applications (Karthik, Tamilvendan, & Prabhu, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-morpholin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFJCGDHWVZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


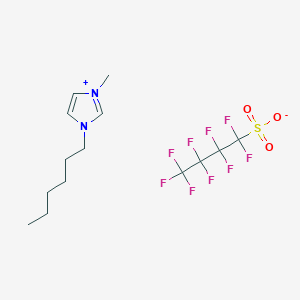
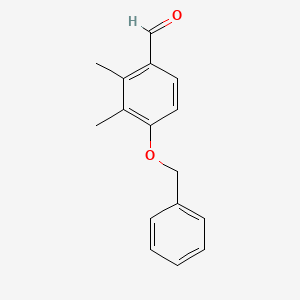
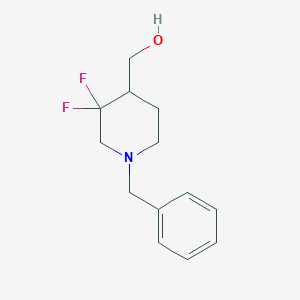
![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)

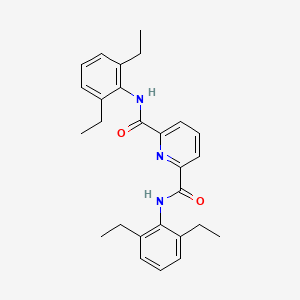


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
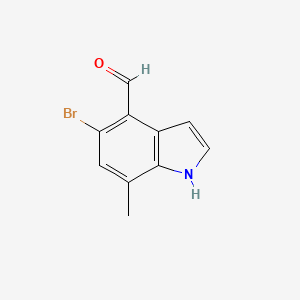
![6-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6357599.png)
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
